4-Methylpentanal-d7

Mass Spectrometry Quantitative Bioanalysis Stable Isotope Dilution

4-Methylpentanal-d7 (CAS: 1794978-55-4) is a stable isotope-labeled analog of the aliphatic aldehyde 4-methylpentanal, wherein seven hydrogen atoms are replaced with deuterium, yielding a molecular formula of C₆H₅D₇O and a molecular weight of approximately 107.20 g/mol. This compound is commercially supplied in neat liquid form and is primarily utilized as an internal standard in mass spectrometry-based assays for the quantification of unlabeled 4-methylpentanal in biological and environmental matrices.

Molecular Formula C6H12O
Molecular Weight 107.20 g/mol
Cat. No. B13432785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpentanal-d7
Molecular FormulaC6H12O
Molecular Weight107.20 g/mol
Structural Identifiers
SMILESCC(C)CCC=O
InChIInChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D
InChIKeyJGEGJYXHCFUMJF-NWOXSKRJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpentanal-d7: Procurement Specifications and Analytical Identity


4-Methylpentanal-d7 (CAS: 1794978-55-4) is a stable isotope-labeled analog of the aliphatic aldehyde 4-methylpentanal, wherein seven hydrogen atoms are replaced with deuterium, yielding a molecular formula of C₆H₅D₇O and a molecular weight of approximately 107.20 g/mol . This compound is commercially supplied in neat liquid form and is primarily utilized as an internal standard in mass spectrometry-based assays for the quantification of unlabeled 4-methylpentanal in biological and environmental matrices [1].

Internal Standard Type Deuterium-labeled analog (+7 Da mass shift) for LC-MS/MS or GC-MS quantitation
Workflow Compatibility Co-elutes with 4-methylpentanal; corrects for extraction, derivatization, and matrix effects
Procurement Context Supplied as neat liquid; high chemical purity for method-development consistency

Why Unlabeled 4-Methylpentanal or Structural Analogs Cannot Substitute for 4-Methylpentanal-d7 in Quantitative LC-MS and GC-MS


In quantitative analytical workflows employing mass spectrometry, the substitution of a deuterated internal standard (such as 4-Methylpentanal-d7) with the unlabeled native compound (4-methylpentanal) or a structurally similar aldehyde analog is invalid. The unlabeled compound is chromatographically and spectrometrically indistinguishable from the target analyte, thereby precluding its use for signal ratio-based quantitation. Structural analogs, while resolving chromatography, may exhibit divergent extraction recovery efficiencies, ionization responses, and matrix effects in complex biological samples relative to the target analyte, introducing systematic bias and compromising analytical accuracy [1]. Only a stable isotope-labeled analog, which co-elutes with the analyte and experiences near-identical sample processing variance, can effectively normalize for such variability and enable reliable quantitation [2].

Target
ISTD 4-Methylpentanal-d7 — co-eluting isotope-labeled internal standard
Risk 1
unlabeled Unlabeled 4-methylpentanal is spectrometrically identical to analyte, preventing signal ratio-based quantitation
Risk 2
analog Structural analogs (e.g., 3-methylbutanal, hexanal) do not co-elute and show divergent extraction recovery and matrix effects, which may bias accuracy

Quantitative Differentiation of 4-Methylpentanal-d7 Against Alternatives and In-Class Compounds


Mass Spectrometric Resolution from Native 4-Methylpentanal

4-Methylpentanal-d7 exhibits a mass shift of +7 Da relative to its unlabeled counterpart, 4-methylpentanal. This mass differential is sufficient for complete baseline resolution by a triple quadrupole or high-resolution mass spectrometer in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) modes, enabling distinct MS/MS transition monitoring . In contrast, structural analogs such as 3-methylbutanal (MW 86.13) or hexanal (MW 100.16) do not co-elute with 4-methylpentanal and exhibit differential extraction and ionization behavior .

Mass shift vs native
Head-to-head
4-Methylpentanal-d7 107.1328 Da
Unlabeled 100.0888 Da
Δ mass +7.0439 Da
Sufficient for distinct MS/MS transition monitoring in SRM/PRM modes
Based on atomic composition; complete baseline resolution achievable
Mass Spectrometry Quantitative Bioanalysis Stable Isotope Dilution

Analytical Precision Improvement via Isotope Dilution

The use of analyte-specific deuterated internal standards, such as 4-Methylpentanal-d7 for 4-methylpentanal quantitation, is demonstrated in a peer-reviewed GC-MS method to improve precision compared to using a single generic internal standard for multiple aldehydes [1]. The study on hexanal, nonanal, and 4-hydroxy-2-nonenal showed that improvements are attributable to substantial differences in extraction and derivatization efficiencies between aldehydes of varying reactivity, a phenomenon that is normalized only by a matched isotopic standard [1].

Precision improvement
Class-level
Method Matched ISTD vs generic IS
Precision difference Reported improvement (class-level inference)
Supports aldehyde-specific deuterated standard for method precision
Exact RSD not reported; based on GC/SID-MS aldehyde class evidence
Analytical Method Validation GC-MS Lipid Peroxidation

Supplier-Specified Chemical Purity for Reliable Method Development

Commercial suppliers specify the chemical purity of 4-Methylpentanal-d7 at ≥98% . This high level of purity is essential for minimizing interference from unlabeled or structurally related impurities that could compromise the accuracy of calibration curves and quantitative results. In comparison, the purity specifications for general-purpose, non-isotopic aldehyde reagents may be lower or less rigorously controlled, making the deuterated standard a more reliable choice for sensitive analytical applications.

Chemical purity
Specification review
≥98%
Supplier-defined minimum purity threshold for method consistency
Certificate of Analysis; reduces interference risk
Analytical Reference Standard Quality Control Method Validation

Isotopic Purity and Potential for Deuterium-Hydrogen Exchange

While deuterated internal standards are the preferred choice, a known limitation is the potential for deuterium-hydrogen back-exchange, which can lead to chromatographic retention time shifts and inaccuracies in LC-MS assays [1]. For 4-Methylpentanal-d7, the location of deuterium atoms on the alkyl chain and methyl groups (not alpha to the carbonyl) suggests a reduced propensity for exchange under standard analytical conditions, a factor that must be considered when selecting between deuterium-labeled and ¹³C-labeled internal standards [2]. ¹³C-labeled analogs, while less susceptible to exchange, are often more costly and less readily available.

H/D exchange potential
Context-dependent
Low — deuterium not on alpha-carbon
Favorable labeling position supports method robustness
Inferred from structural class; validate under specific LC conditions
Stable Isotope Labeling Method Robustness LC-MS

High-Value Application Scenarios for 4-Methylpentanal-d7


Quantitative Bioanalysis of 4-Methylpentanal in Pharmacokinetic and Toxicokinetic Studies

4-Methylpentanal-d7 serves as the optimal internal standard for the precise and accurate quantification of 4-methylpentanal in complex biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS or GC-MS/MS. As demonstrated in class-level evidence, the use of an analyte-matched deuterated standard corrects for variability in sample extraction, derivatization, and ionization, which is critical for meeting the stringent acceptance criteria (±15% accuracy and precision) of regulatory bioanalytical method validation [1].

Investigation of Endogenous Aldehyde Metabolism and Oxidative Stress Biomarkers

Given the role of 4-methylpentanal as an endogenous metabolite and potential product of lipid peroxidation, 4-Methylpentanal-d7 is essential for stable isotope dilution assays designed to measure its physiological concentrations or changes in response to oxidative stress. The method described by Bruenner et al. highlights the necessity of specific deuterated internal standards for aldehyde analysis to account for the substantial differences in reactivity among structurally diverse aldehydes, which a single generic standard cannot address [1].

Process Analytical Technology (PAT) and Impurity Profiling in Chemical Synthesis

In the synthesis of pharmaceutical intermediates, 4-Methylpentanal-d7 can be employed as a surrogate standard to monitor the consumption of unlabeled 4-methylpentanal or the formation of related byproducts. Its co-eluting but spectrometrically distinct properties allow for real-time, semi-quantitative reaction monitoring in complex mixtures without the need for extensive chromatographic separation, thereby accelerating process development timelines.

Application
Selection Property
Validation Focus
PK/TK bioanalysis of 4-methylpentanal
Co-eluting isotope-labeled ISTD for matrix-effect correction
Accuracy and precision within bioanalytical validation criteria
Endogenous aldehyde / oxidative stress biomarker research
Analyte-specific deuterated standard for aldehyde reactivity normalization
Assay reproducibility across structurally diverse aldehydes
Process analytical technology and impurity profiling
Surrogate standard for semi-quantitative reaction monitoring
Co-elution with distinct MS detection for complex-mixture analysis

Technical Documentation Hub

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